Monochlorosilane SAMs Yield Controlled, Lower‑Density Monolayers vs. Trichlorosilane SAMs
A direct vapor‑phase deposition comparison between monochlorosilane‑based C11‑Br(DM) (structurally analogous to 10‑undecenyldimethylchlorosilane) and trichlorosilane‑based C11‑Br molecules on oxidized silicon revealed that the monochlorosilane forms a self‑assembled monolayer with an ellipsometric thickness equal to ~55 % of the fully stretched all‑trans molecular length. In contrast, the trichlorosilane achieves ~100 % of the all‑trans length due to extensive siloxane cross‑linking [1]. This difference arises from the single reactive Si–Cl group in the dimethylchlorosilane, which prevents in‑plane polymerization and ensures a well‑defined monolayer without oligomeric contamination. The controlled, lower grafting density is advantageous when steric accessibility of the terminal vinyl group is required for subsequent functionalization (e.g., click chemistry).
| Evidence Dimension | Ellipsometric monolayer thickness relative to all‑trans molecular height |
|---|---|
| Target Compound Data | ~55 % of all‑trans length (monochlorosilane C11‑Br(DM)) |
| Comparator Or Baseline | ~100 % of all‑trans length (trichlorosilane C11‑Br) |
| Quantified Difference | Monochlorosilane yields a monolayer that is approximately 45 % thinner (relative to full molecular extension) than the trichlorosilane analog. |
| Conditions | Vapor‑phase deposition at 90 °C on oxidized Si(100); ellipsometric thickness measured vs. time; horizontal dashed line in figure denotes the all‑trans molecular height. |
Why This Matters
For applications requiring post‑modification via the terminal vinyl group (e.g., thiol‑ene or azide‑alkyne click chemistry), the lower packing density of monochlorosilane SAMs ensures greater accessibility of the reactive terminus, whereas cross‑linked trichlorosilane SAMs can bury the functional group within a dense, polymerized network.
- [1] ResearchGate. Figure 1: Comparison of vapor‑deposited growth dynamics for monochlorosilane C11Br(DM) and trichlorosilane C11Br molecules at 90 °C. Ellipsometric thickness and water contact angle vs. deposition time. View Source
